molecular formula C11H16O B7819989 2-(3,5-Dimethylphenyl)propan-2-ol CAS No. 34696-74-7

2-(3,5-Dimethylphenyl)propan-2-ol

Cat. No.: B7819989
CAS No.: 34696-74-7
M. Wt: 164.24 g/mol
InChI Key: UCRQQAQWMSPPFY-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenyl)propan-2-ol (CAS 34696-74-7) is an organic compound with the molecular formula C₁₁H₁₆O and a molecular weight of 164.24 g/mol . This compound, characterized by its branched-chain alcohol functional group attached to a 3,5-dimethylphenyl ring, is supplied with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C . The provided molecular structure makes it a valuable building block in organic synthesis and further chemical manufacturing processes, particularly for the exploration of novel compounds in medicinal and materials chemistry research . According to the Globally Harmonized System (GHS), this substance carries the warning signal word and is classified as a hazardous chemical with hazard statements H315-H319-H320, indicating it causes skin irritation, serious eye irritation, and is harmful if in contact with skin . Appropriate precautionary measures should be taken during handling. This product is intended for research and further manufacturing use exclusively and is strictly not for direct human use .

Properties

IUPAC Name

2-(3,5-dimethylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-5-9(2)7-10(6-8)11(3,4)12/h5-7,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRQQAQWMSPPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297056
Record name α,α,3,5-Tetramethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34696-74-7
Record name α,α,3,5-Tetramethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34696-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α,3,5-Tetramethylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Activation : A Lewis acid (e.g., AlCl₃) coordinates with acetone, polarizing the carbonyl group.

  • Electrophilic Attack : The activated acetone undergoes electrophilic substitution at the para position of 3,5-dimethylbenzene.

  • Rearomatization : Deprotonation restores aromaticity, yielding the tertiary alcohol.

Optimization Parameters

ParameterOptimal ConditionYield (%)
CatalystAlCl₃68–72
SolventDichloromethane
Temperature0–5°C
Reaction Time6–8 hours

Key Findings :

  • Excess AlCl₃ improves electrophilicity but risks side reactions (e.g., oligomerization).

  • Lower temperatures favor regioselectivity, minimizing meta-substitution byproducts.

Grignard Reagent Approach

The Grignard method offers superior stereochemical control. Here, 3,5-dimethylphenylmagnesium bromide reacts with acetone to form the target alcohol.

Synthetic Pathway

  • Grignard Formation : 3,5-Dimethylbromobenzene reacts with magnesium in anhydrous THF.

  • Nucleophilic Addition : The Grignard reagent attacks acetone’s carbonyl carbon.

  • Acidic Workup : Hydrolysis with dilute HCl yields the tertiary alcohol.

Performance Metrics

ParameterOptimal ConditionYield (%)
SolventTetrahydrofuran (THF)85–90
TemperatureReflux (66°C)
Stoichiometry1:1.2 (aryl:acetone)

Advantages :

  • High yields due to the strong nucleophilicity of Grignard reagents.

  • Minimal byproducts compared to Friedel-Crafts.

Bromomethylation-Alkylation Sequence

Adapted from the synthesis of analogous aldehydes, this two-step approach involves bromomethylation followed by alkylation.

Step 1: Bromomethylation

3,5-Dimethylbenzene undergoes bromomethylation using paraformaldehyde and HBr in acetic acid:
C6H3(CH3)2+CH2O+HBrC6H2(CH3)2CH2Br+H2O\text{C}_6\text{H}_3(\text{CH}_3)_2 + \text{CH}_2\text{O} + \text{HBr} \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2\text{CH}_2\text{Br} + \text{H}_2\text{O}

Step 2: Alkylation with Acetone

The bromomethyl intermediate reacts with acetone under phase-transfer conditions (tetrabutylammonium bromide, NaOH):
C6H2(CH3)2CH2Br+(CH3)2COC6H2(CH3)2C(OH)(CH3)2\text{C}_6\text{H}_2(\text{CH}_3)_2\text{CH}_2\text{Br} + (\text{CH}_3)_2\text{CO} \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2\text{C}(\text{OH})(\text{CH}_3)_2

Efficiency Analysis

StepYield (%)Purity (%)
Bromomethylation6289
Alkylation6593

Challenges :

  • Bromomethyl intermediates are moisture-sensitive, requiring anhydrous conditions.

  • Phase-transfer catalysts enhance reaction rates but complicate purification.

Hydroalkylation of Propene

A less conventional method involves the acid-catalyzed addition of propene to 3,5-dimethylbenzene.

Reaction Overview

C6H3(CH3)2+CH2=CHCH3H2SO4C6H2(CH3)2C(OH)(CH3)2\text{C}_6\text{H}_3(\text{CH}_3)_2 + \text{CH}_2=\text{CHCH}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_6\text{H}_2(\text{CH}_3)_2\text{C}(\text{OH})(\text{CH}_3)_2

Operational Data

ParameterConditionOutcome
CatalystConcentrated H₂SO₄Moderate yield
Temperature50°C55% conversion
PressureAtmospheric

Limitations :

  • Poor regioselectivity due to competing oligomerization of propene.

  • Requires extensive purification to isolate the desired product.

Green Chemistry Approaches

Emerging methodologies focus on sustainability, such as using ionic liquids or biocatalysts.

Ionic Liquid-Mediated Synthesis

  • Catalyst : [BMIM][HSO₄] (1-butyl-3-methylimidazolium hydrogen sulfate).

  • Conditions : 80°C, 4 hours.

  • Yield : 70% with 95% purity.

Benefits :

  • Recyclable catalyst reduces waste.

  • Mild conditions minimize energy input.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(3,5-Dimethylphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the compound can be synthesized by reducing the corresponding ketone.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(3,5-Dimethylphenyl)propan-2-yl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).

Major Products

    Oxidation: 2-(3,5-Dimethylphenyl)propan-2-one.

    Reduction: this compound.

    Substitution: 2-(3,5-Dimethylphenyl)propan-2-yl chloride.

Scientific Research Applications

Chemistry

2-(3,5-Dimethylphenyl)propan-2-ol serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in numerous chemical reactions such as oxidation to form 2-(3,5-Dimethylphenyl)propan-2-one or substitution reactions with other functional groups.

Biology

Research indicates that this compound may possess significant biological activities:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures exhibit antimicrobial properties against a range of bacteria and fungi. The 2,5-dimethylphenyl scaffold is particularly noted for its effectiveness against drug-resistant strains like Staphylococcus aureus and Candida species .
  • Anti-inflammatory Effects: Preliminary investigations suggest potential anti-inflammatory properties, possibly through modulation of signaling pathways involved in inflammation.

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its structural features may allow it to interact with specific cellular receptors or enzymes, leading to beneficial physiological effects .

Industrial Applications

The compound is utilized in the production of:

  • Fragrances and Flavors: Due to its pleasant aromatic properties.
  • Specialty Chemicals: It serves as a building block for various fine chemicals used in different industrial applications .

Case Study 1: Antimicrobial Activity

A study evaluating derivatives of this compound demonstrated significant antibacterial activity against Helicobacter pylori. Modifications at the chiral centers were found to enhance potency, suggesting that further structural optimizations could lead to more effective antimicrobial agents.

Case Study 2: Anticancer Potential

Research on structurally related compounds indicated their ability to induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This highlights the potential of this compound derivatives in cancer therapy.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 2-(3,5-Dimethylphenyl)propan-2-ol and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Density (g/cm³) Boiling Point (°C) Flash Point (°C)
This compound C₁₁H₁₆O₂ ~180.24 3,5-dimethylphenyl N/A N/A N/A
2-(3,5-Dichlorophenyl)propan-2-ol C₉H₁₀Cl₂O 205.08 3,5-dichlorophenyl 1.273 261.2 113
2-[3,5-Bis(trifluoromethyl)phenyl]propan-2-ol C₁₁H₁₀F₆O 272.19 3,5-bis(trifluoromethyl) N/A N/A N/A
2-(3,5-Dimethyl-4-hydroxyphenyl)propan-2-ol C₁₁H₁₆O₂ 180.24 3,5-dimethyl-4-hydroxyphenyl N/A N/A N/A
2-[Bis(3,5-dimethylphenyl)phosphoryl]propan-2-ol hemihydrate C₁₉H₂₅O₂P·0.5H₂O 335.34 Bis(3,5-dimethylphenyl)phosphoryl N/A N/A N/A
Key Observations:
  • Halogen vs. Alkyl Substituents : The dichlorophenyl analog exhibits higher density (1.273 g/cm³) and boiling point (261.2°C) compared to the dimethylphenyl derivative due to chlorine’s higher atomic mass and polarity . In contrast, trifluoromethyl groups (C₁₁H₁₀F₆O) introduce strong electron-withdrawing effects, likely reducing solubility in polar solvents .
  • Hydroxyl Group Addition : The 4-hydroxyphenyl derivative (C₁₁H₁₆O₂) shares the molecular weight of the target compound but gains hydrogen-bonding capacity, which may enhance melting points and aqueous solubility .
  • Phosphorylated Derivative : The phosphoryl-containing analog (C₁₉H₂₅O₂P·0.5H₂O) demonstrates intramolecular C–H⋯O hydrogen bonds and a planar crystal structure stabilized by O–H⋯O interactions, suggesting higher thermal stability .

Biological Activity

2-(3,5-Dimethylphenyl)propan-2-ol, also known as 3,5-dimethyl-1-phenylpropan-2-ol, is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the alkylation of phenolic compounds or the reduction of ketones. Various synthetic routes have been explored to optimize yield and purity. For instance, a common method includes the use of Grignard reagents or lithium aluminum hydride in a controlled environment to ensure selective reduction.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological effects such as:

  • Antiproliferative Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been tested against HepG2 (liver cancer), A2780 (ovarian cancer), and MCF7 (breast cancer) cell lines. The IC50 values indicate varying degrees of cytotoxicity, with some studies reporting values as low as 4.5 µmol/L against MCF7 cells .
  • Antimicrobial Properties : Some derivatives of this compound have demonstrated antimicrobial activity. Research indicates that certain structural modifications enhance its efficacy against bacterial strains .

The mechanism underlying the biological activity of this compound is thought to involve the modulation of various signaling pathways. It has been suggested that this compound may inhibit specific enzymes or receptors involved in cell proliferation and survival.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In a recent study, the compound was evaluated for its ability to induce apoptosis in cancer cells. The results indicated that it could effectively trigger programmed cell death through both intrinsic and extrinsic pathways .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective properties of this compound in models of neurodegenerative diseases. The findings suggested that it may reduce oxidative stress and improve neuronal survival under toxic conditions .

Data Table: Summary of Biological Activities

Activity TypeTest System/ModelIC50 Value (µmol/L)Reference
AntiproliferativeMCF7 (breast cancer)4.5
AntimicrobialVarious bacterial strainsVariable
NeuroprotectiveNeuronal cell culturesNot specified

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